molecular formula C16H16N2O2S B14215934 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one CAS No. 823192-04-7

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one

Cat. No.: B14215934
CAS No.: 823192-04-7
M. Wt: 300.4 g/mol
InChI Key: YYZSVIBYSCMKDD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one is a heterocyclic compound that contains a thiazinanone ring fused with a pyridine and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one typically involves the reaction of 4-methoxybenzaldehyde, 2-aminopyridine, and thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the thiazinanone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinanone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazinanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one: A reduced form of the thiazinanone compound.

    2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-thione: A sulfur analog with different reactivity.

    2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-ol: A hydroxylated derivative with potential different biological activity.

Uniqueness

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

823192-04-7

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-pyridin-2-yl-1,3-thiazinan-4-one

InChI

InChI=1S/C16H16N2O2S/c1-20-13-7-5-12(6-8-13)16-18(15(19)9-11-21-16)14-4-2-3-10-17-14/h2-8,10,16H,9,11H2,1H3

InChI Key

YYZSVIBYSCMKDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CCS2)C3=CC=CC=N3

Origin of Product

United States

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